3-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzamide
Overview
Description
3-Chloro-N-[5’-(5’‘-(trifluoromethyl)pyridin-2’‘-yl)–[1’,2’,4’]oxadiazol-3’-ylmethyl]benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzamide core linked to a pyridine ring substituted with a trifluoromethyl group and an oxadiazole moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[5’-(5’‘-(trifluoromethyl)pyridin-2’‘-yl)–[1’,2’,4’]oxadiazol-3’-ylmethyl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Pyridine Substitution: The trifluoromethyl group is introduced into the pyridine ring via nucleophilic substitution or through the use of trifluoromethylating agents.
Coupling Reactions: The benzamide moiety is coupled with the oxadiazole-pyridine intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions and purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide moiety, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chloro group in the benzamide can be substituted by nucleophiles, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce various amide or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding due to its ability to interact with biological macromolecules.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities, given the presence of bioactive functional groups.
Industry
In the industrial sector, it might be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-Chloro-N-[5’-(5’‘-(trifluoromethyl)pyridin-2’‘-yl)–[1’,2’,4’]oxadiazol-3’-ylmethyl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the oxadiazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-[5’-(5’‘-methyl)pyridin-2’‘-yl)–[1’,2’,4’]oxadiazol-3’-ylmethyl]benzamide
- 3-Chloro-N-[5’-(5’‘-fluoromethyl)pyridin-2’‘-yl)–[1’,2’,4’]oxadiazol-3’-ylmethyl]benzamide
Uniqueness
Compared to similar compounds, 3-Chloro-N-[5’-(5’‘-(trifluoromethyl)pyridin-2’‘-yl)–[1’,2’,4’]oxadiazol-3’-ylmethyl]benzamide is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-chloro-N-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-yl]methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O2/c17-11-3-1-2-9(6-11)14(25)22-8-13-23-15(26-24-13)12-5-4-10(7-21-12)16(18,19)20/h1-7H,8H2,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDYQAIZHPVSNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=NOC(=N2)C3=NC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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